1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone, also known as AVX-001, is a synthetic small molecule compound primarily developed for its potential therapeutic applications in treating inflammatory conditions such as psoriasis. The compound acts as an inhibitor of the group IVa phospholipase A2 enzyme, which is crucial in the inflammatory response by releasing arachidonic acid from membrane phospholipids. This action subsequently reduces the production of pro-inflammatory mediators.
AVX-001 is being developed by Coegin Pharma (formerly Avexxin AS). It has garnered attention due to its targeted mechanism of action and potential efficacy in managing inflammatory diseases.
This compound belongs to the class of organofluorine compounds due to the presence of trifluoromethyl groups. It also features a thioether functional group and a ketone, categorizing it under thioesters and ketones in organic chemistry.
The synthesis of 1,1,1-trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone involves several key steps:
The synthetic route typically includes:
The molecular formula for 1,1,1-trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone is , with a molecular weight of 386.5 g/mol.
The structure exhibits a long carbon chain with multiple double bonds and a thioether linkage contributing to its unique chemical properties.
AVX-001 can participate in various chemical reactions:
Common reagents and conditions include:
AVX-001 exerts its anti-inflammatory effects by inhibiting the group IVa phospholipase A2 enzyme. This enzyme's inhibition prevents the release of arachidonic acid from phospholipids in cell membranes. Consequently:
This mechanism highlights its potential therapeutic role in inflammatory diseases by modulating inflammatory pathways.
The compound has a shelf life exceeding two years when stored properly (dry and dark at temperatures between 0 - 4 °C for short-term or -20 °C for long-term storage) .
AVX-001 is primarily researched for its potential applications in treating psoriasis and other inflammatory conditions due to its ability to inhibit key enzymes involved in inflammation. Its targeted mechanism makes it a candidate for further clinical studies aimed at developing effective treatments for chronic inflammatory diseases .
This compound exemplifies the intersection of organic chemistry and pharmacology in developing new therapeutic agents with specific biological targets.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3